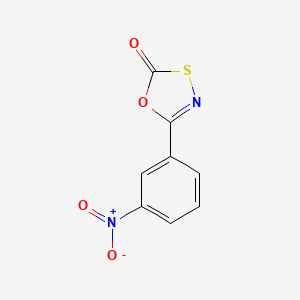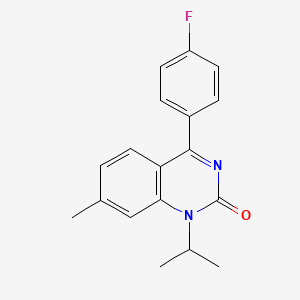
Fluproquazone
概要
説明
フルプロクアゾンは、強力な鎮痛、解熱、および抗炎症作用で知られるキナゾリノン誘導体です。それはサンドスによって発見され、商標名トルモシルで販売されました。有望な薬理学的特性にもかかわらず、フルプロクアゾンは肝毒性のため開発中に撤回されました .
準備方法
合成経路と反応条件: フルプロクアゾンの合成には、キナゾリノンコア構造の形成が含まれます。主なステップには以下が含まれます。
キナゾリノンコアの形成: これは、適切なアントラニル酸誘導体とイソシアネートまたは同様の試薬を環化させることで通常達成されます。
置換基の導入: 4-フルオロフェニル基と7-メチル基は、求電子置換反応によって導入されます。
最終アセンブリ: イソプロピル基は、アルキル化反応によって添加されます。
工業生産方法: フルプロクアゾンの工業生産には、上記の合成経路を大規模生産のために最適化することが含まれます。これには以下が含まれます。
溶媒と触媒の選択: 収量と純度を最大化するために、適切な溶媒と触媒を選択します。
反応条件: 一貫した製品品質を確保するために、温度、圧力、反応時間を制御します。
精製: 最終製品を精製するために、結晶化、蒸留、クロマトグラフィーなどの技術を採用します。
化学反応の分析
反応の種類: フルプロクアゾンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる酸化状態のキナゾリノン誘導体を形成することができます。
還元: 還元反応は、キナゾリノンコアまたは置換基を変更することができます。
置換: 求電子置換反応と求核置換反応は、芳香環に官能基を導入したり、置換したりすることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤(例:アミン、チオール)などの試薬は、さまざまな条件(例:酸性、塩基性、中性)下で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキナゾリノンオキシドをもたらす可能性があり、置換反応はさまざまな置換キナゾリノンを生成することができます。
4. 科学研究への応用
化学: キナゾリノン誘導体とその反応性を研究するためのモデル化合物として。
生物学: 特にその抗炎症作用と鎮痛作用を含む、生物系に対するその影響を調査します。
医学: 変形性関節症や術後痛などの状態に対する治療薬としての可能性を評価する
産業: 新規医薬品の開発におけるその使用、および創薬における参照化合物としての可能性を探ります。
科学的研究の応用
Chemistry: As a model compound for studying quinazolinone derivatives and their reactivity.
Biology: Investigating its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: Evaluating its potential as a therapeutic agent for conditions such as osteoarthritis and postoperative pain
Industry: Exploring its use in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
フルプロクアゾンは、いくつかのメカニズムを通じてその効果を発揮します。
鎮痛と解熱効果: 痛みと発熱の媒介物質であるプロスタグランジンの合成を阻害します。
抗炎症効果: 炎症反応に関与するシクロオキシゲナーゼ酵素(COX-1とCOX-2)の活性を阻害することで、炎症を軽減する.
6. 類似の化合物との比較
フルプロクアゾンは、プロクアゾンやセレコキシブなどの他のキナゾリノン誘導体と似ています。
プロクアゾン: 鎮痛作用と抗炎症作用が類似した別の非ステロイド性抗炎症薬(NSAID).
セレコキシブ: 従来のNSAIDと比較して、胃腸系の副作用が少ない選択的COX-2阻害剤.
独自性: フルプロクアゾンの強力な鎮痛、解熱、および抗炎症効果の独自な組み合わせは、キナゾリノン構造とともに、他の化合物とは異なります。開発は肝毒性のために中止されました。これは、他のNSAIDと比較して大きな欠点です。
類似化合物のリスト:
- プロクアゾン
- セレコキシブ
- イブプロフェン
- ナプロキセン
類似化合物との比較
- Proquazone
- Celecoxib
- Ibuprofen
- Naproxen
特性
CAS番号 |
40507-23-1 |
|---|---|
分子式 |
C18H17FN2O |
分子量 |
296.3 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |
InChIキー |
ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
外観 |
Solid powder |
Key on ui other cas no. |
40507-23-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
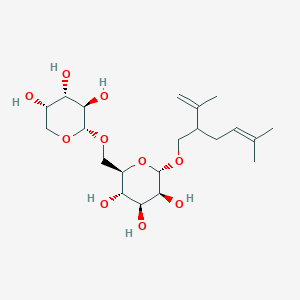
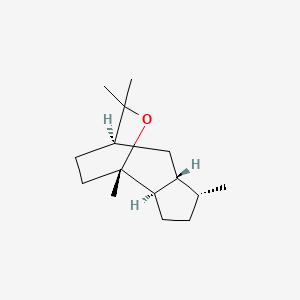
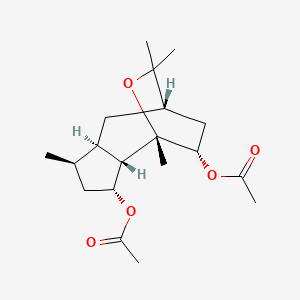


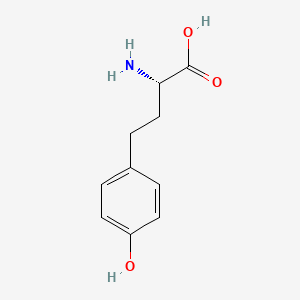
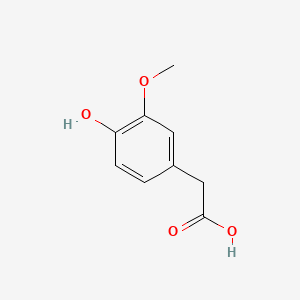
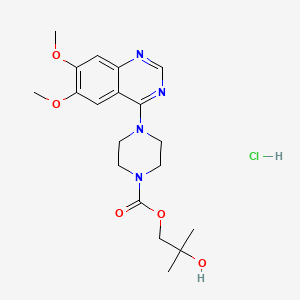
![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)
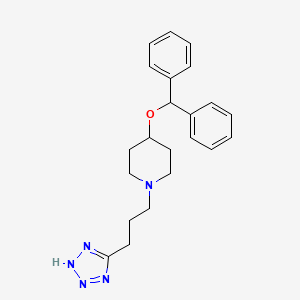
![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
